Cas no 1822714-67-9 (4-Bromo-6-hydroxypyridazin-3(2H)-one)

4-Bromo-6-hydroxypyridazin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1,2-dihydropyridazine-3,6-dione
- 4-bromopyridazine-3,6-diol
- 4-Bromo-3-hydroxy-6-pyridazinone
- 4-Bromo-6-hydroxypyridazin-3(2H)-one
- 5-Bromo-6-hydroxypyridazin-3(2H)-one
- Pyridazine, 3,6-dione, 4-bromo-1,2-dihydro-
- BMASTHFFAMGJKZ-UHFFFAOYSA-N
- 3(2H)-Pyridazinone,4-bromo-6-hydroxy-
- 3,6-Pyridazinedione, 4-bromo-1,2-dihydro-
- 5-bromo-6-hydroxy-2,3-dihydropyridazin-3-one
- NSC79701
- 4-bromo-6-hydroxy-3(2H)-Pyridazinone
- 4-bromopyridazin-3,6-diol
- NCIO
- 4-Bromo-3,6-pyridazinediol
- NCIOpen2_000670
- 4-Bromo-3,6-pyridazinediol #
- AKOS000588108
- AKOS017344832
- CS-W019421
- 1822714-67-9
- MFCD13874714
- SCHEMBL2646106
- Pyridazine-3,6-diol, 4-bromo-
- 43068-41-3
- D84353
- NSC-79701
- J-514728
- Z1198655184
- SY042315
- 4-bromo-1,2-dihydro-3,6-pyridazinedione
- 4-bromo-6-hydroxy-2,3-dihydropyridazin-3-one
- 15456-86-7
- AKOS015919855
- 4-Bromo-1 pound not2-dihydropyridazine-3 pound not6-dione
- 5-bromo-6-hydroxy-2H-pyridazin-3-one
- 4-bromo-1.2-dihydropyridazine-3.6-dione
- SR-01000597173-1
- MFCD01077935
- MFCD18070733
- SCHEMBL2648120
- SR-01000597173
- SCHEMBL11282796
- DTXSID80292027
- FS-2910
- 4bromo-1,2-dihydropyridazine-3,6-dione
- EN300-84297
- D83966
- EU-0099954
- AG-690/36921261
- DB-064050
-
- インチ: 1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
- InChIKey: BMASTHFFAMGJKZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(NNC1=O)=O
計算された属性
- せいみつぶんしりょう: 189.938
- どういたいしつりょう: 189.938
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 58.2
じっけんとくせい
- 密度みつど: 1.965
- 屈折率: 1.59
- PSA: 65.98000
- LogP: 0.23800
4-Bromo-6-hydroxypyridazin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB466-200mg |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 200mg |
83.0CNY | 2021-07-10 | |
Chemenu | CM250591-10g |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 10g |
$112 | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB466-5g |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 5g |
1011.0CNY | 2021-07-10 | |
Chemenu | CM250591-100g |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 100g |
$701 | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | YE679-5g |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 5g |
458CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | YE679-100g |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 100g |
5850CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | YE679-1g |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 1g |
114CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB466-1g |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 1g |
266.0CNY | 2021-07-10 | |
Chemenu | CM250591-25g |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 25g |
$234 | 2023-03-07 | |
Chemenu | CM250591-25g |
4-Bromo-6-hydroxypyridazin-3(2H)-one |
1822714-67-9 | 95% | 25g |
$234 | 2021-08-04 |
4-Bromo-6-hydroxypyridazin-3(2H)-one 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-Bromo-6-hydroxypyridazin-3(2H)-oneに関する追加情報
Professional Introduction to 4-Bromo-6-hydroxypyridazin-3(2H)-one (CAS No. 1822714-67-9)
4-Bromo-6-hydroxypyridazin-3(2H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 1822714-67-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of both bromine and hydroxyl functional groups on the pyridazine ring endows it with unique chemical reactivity, making it a valuable scaffold for the synthesis of bioactive molecules.
The structural features of 4-Bromo-6-hydroxypyridazin-3(2H)-one make it an attractive intermediate in drug discovery processes. The bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures. Concurrently, the hydroxyl group at the 6-position can participate in hydrogen bonding interactions or undergo transformations such as etherification or esterification, expanding its synthetic versatility.
In recent years, there has been growing interest in pyridazine derivatives due to their demonstrated pharmacological properties. Studies have highlighted the potential of pyridazine-based compounds as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The specific arrangement of atoms in 4-Bromo-6-hydroxypyridazin-3(2H)-one allows for fine-tuning of electronic and steric properties, which is crucial for optimizing biological activity. For instance, modifications at the 3-position (as part of the 2H-one moiety) can influence metabolic stability and target binding affinity.
One of the most compelling aspects of 4-Bromo-6-hydroxypyridazin-3(2H)-one is its role as a precursor in the development of novel therapeutic agents. Researchers have leveraged this compound to design molecules targeting various disease pathways. Notably, pyridazine derivatives have shown promise in inhibiting Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease. The bromine substituent facilitates derivatization into more complex structures that can modulate JAK activity with high selectivity.
The hydroxyl group in 4-Bromo-6-hydroxypyridazin-3(2H)-one also plays a critical role in modulating drug-like properties such as solubility and bioavailability. By introducing polar functional groups or engaging in hydrogen bonding interactions, this moiety can enhance interactions with biological targets while improving pharmacokinetic profiles. This balance is essential for translating preclinical findings into effective clinical treatments.
Advances in computational chemistry have further accelerated the exploration of 4-Bromo-6-hydroxypyridazin-3(2H)-one derivatives. Molecular modeling studies have identified key structural motifs that enhance binding affinity to protein targets, guiding rational drug design efforts. These studies often incorporate machine learning algorithms to predict binding energies and optimize lead compounds efficiently. The integration of experimental data with computational predictions has streamlined the process of identifying promising candidates for further development.
Moreover, 4-Bromo-6-hydroxypyridazin-3(2H)-one has been utilized in the synthesis of small-molecule probes for mechanistic studies. By labeling this scaffold with fluorophores or other reporter groups, researchers can gain insights into enzyme kinetics and cellular processes. Such probes are invaluable tools for understanding disease mechanisms and validating potential drug targets.
The versatility of 4-Bromo-6-hydroxypyridazin-3(2H)-one extends beyond its applications in medicinal chemistry. It serves as a building block in materials science, particularly in the development of organic semiconductors and coordination polymers. The conjugated system inherent to pyridazine derivatives contributes to electron delocalization, which is beneficial for optoelectronic applications.
In conclusion, 4-Bromo-6-hydroxypyridazin-3(2H)-one (CAS No. 1822714-67-9) represents a structurally intriguing compound with broad utility across multiple scientific disciplines. Its unique combination of functional groups and synthetic accessibility makes it an indispensable tool for researchers striving to develop innovative therapeutic solutions. As our understanding of biological pathways continues to evolve, compounds like 4-Bromo-6-hydroxypyridazin-3(2H)-one will undoubtedly remain at the forefront of drug discovery efforts.
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